molecular formula C18H14Cl2N4S B4565625 5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4565625
M. Wt: 389.3 g/mol
InChI Key: JQXDYQFTWGWCPV-XYOPEGKRSA-N
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Description

5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H14Cl2N4S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0316230 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Biological Activity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives, including compounds with triazole-thione moieties, exhibit significant antioxidant and antiradical activities. They influence biochemical processes beneficially, especially in patients exposed to high doses of radiation. The structural similarity of some 1,2,4-triazoles with biogenic amino acids, such as cysteine, underscores their potential in mimicking biological activities due to the presence of a free SH-group. This class of compounds holds new possibilities for chemical transformations and pharmacological applications, indicating a wide scope for research in enhancing their synthesis and exploring their extensive biological effects (Kaplaushenko, 2019).

Physico-Chemical Properties and Applications

The extensive research into 1,2,4-triazole derivatives reveals their utility across various fields beyond pharmacy and medicine. These compounds find applications in engineering, metallurgy, and agriculture, serving as optical materials, photosensitizers, antioxidants, and corrosion inhibitors. Their low toxicity enhances their suitability for widespread use, including controlling pests in agriculture. This highlights the multifaceted applications of 1,2,4-triazole derivatives and their potential as environmentally friendly alternatives in industrial applications (Parchenko, 2019).

Patent Trends and Innovations

The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives in patents reveals a strong interest in developing new drugs with diverse biological activities. Innovations in synthesis methods and biological evaluations underscore the triazoles' significance in creating anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. This patent review emphasizes the ongoing efforts to discover new, efficient synthesis methods for triazole derivatives, addressing green chemistry and sustainability concerns while seeking solutions for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S/c1-12(9-13-5-3-2-4-6-13)11-21-24-17(22-23-18(24)25)15-8-7-14(19)10-16(15)20/h2-11H,1H3,(H,23,25)/b12-9+,21-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDYQFTWGWCPV-XYOPEGKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(2,4-dichlorophenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.